6,8,10,12-Octadecatetraenoic acid

Description

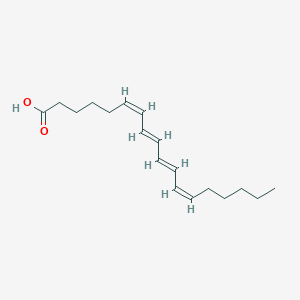

Structure

2D Structure

3D Structure

Properties

CAS No. |

145178-65-0 |

|---|---|

Molecular Formula |

C16H26Br2S |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

(6Z,8E,10E,12Z)-octadeca-6,8,10,12-tetraenoic acid |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-13H,2-5,14-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10+,13-12- |

InChI Key |

RFUWLZKZDWRDDA-MNQUYVSVSA-N |

SMILES |

CCCCCC=CC=CC=CC=CCCCCC(=O)O |

Isomeric SMILES |

CCCCC/C=C\C=C\C=C\C=C/CCCCC(=O)O |

Canonical SMILES |

CCCCCC=CC=CC=CC=CCCCCC(=O)O |

Synonyms |

6(Z),8(E),10(E),12(Z)-octadecatetraenoic acid 6,8,10,12-octadecatetraenoic acid 6-IDTEA |

Origin of Product |

United States |

Natural Occurrence and Distribution Patterns

Prevalence in Plant Seed Oils

The seed oils of several plant species are rich sources of octadecatetraenoic acid isomers, most notably parinaric acid.

The genus Impatiens is a significant source of parinaric acid, a conjugated fatty acid isomer of 6,8,10,12-octadecatetraenoic acid. aocs.orgnih.gov Seed oils of various Impatiens species contain substantial amounts of this unusual fatty acid. nih.govnih.gov For instance, the seed oil of Impatiens balsamina contains approximately 29.1% to 43.44% parinaric acid. aocs.orgresearchgate.net Similarly, Impatiens walleriana seed oil has been found to contain about 36.12% of conjugated octadecatetraenoic fatty acids. nih.govresearchgate.net Other species such as Impatiens edgeworthii, Impatiens capensis, and Impatiens pallida also show high levels of parinaric acid, with concentrations of 48%, 42%, and 30% respectively. aocs.org A study of 21 Impatiens species revealed the presence of four different forms of parinaric acid, with some species like I. mengtszeana, I. racemulosa, and I. oppositifolia containing over 50% of this fatty acid. nih.gov The presence of parinaric acid is considered a characteristic feature of the Impatiens genus. nih.gov

Table 1: Parinaric Acid Content in Seed Oils of Various Impatiens Species

| Species | Parinaric Acid Content (%) |

|---|---|

| Impatiens edgeworthii | 48 |

| Impatiens capensis | 42 |

| Impatiens balsamina | 29.1 - 43.44 |

| Impatiens pallida | 30 |

| Impatiens walleriana | 36.12 |

| Impatiens mengtszeana | >50 |

| Impatiens racemulosa | >50 |

Parinaric acid was first isolated from the seeds of the makita tree (Parinarium laurinum), where it constitutes about 53.5% of the seed oil. aocs.orgwikipedia.org This makes Parinarium laurinum a primary natural source of this conjugated octadecatetraenoic acid. google.com

Interestingly, while prevalent in the genus Impatiens, parinaric acid and another unusual fatty acid, α-eleostearic acid, are absent in the closely related monotypic taxon Hydrocera triflora. nih.gov This distinct difference in fatty acid profiles suggests that the presence of these conjugated fatty acids could serve as a chemotaxonomic marker for the Impatiens genus. nih.gov

Detection in Algal Species (Padina arborescens Holmes)

The occurrence of conjugated octadecatetraenoic acids is not limited to terrestrial plants. Lipid analysis of various seaweed species has led to the detection of these fatty acids in the brown alga Padina arborescens Holmes. jst.go.jpresearchgate.net The absorption maxima of lipid extracts from this alga are consistent with those of conjugated tetraenoic fatty acids. jst.go.jp Further research has shown that enzymes extracted from Padina arborescens can synthesize parinaric acid from α-linolenic acid, indicating a biosynthetic pathway for this compound within this marine organism. jst.go.jpresearchgate.net

Quantitative Profiling in Various Biological Matrices

The quantitative analysis of fatty acids, including octadecatetraenoic acid isomers, in different biological samples is crucial for understanding their distribution and metabolism. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for this purpose. nih.govjsbms.jplipidmaps.org These methods allow for the separation and quantification of various fatty acids, including positional isomers, in complex matrices like blood plasma, tissues, and cells. nih.govlipidmaps.orguni-wuppertal.de For instance, in lipidomics studies, derivatization followed by GC-MS analysis provides high sensitivity and accuracy for the quantitative determination of fatty acids. nih.govlipidmaps.org Similarly, targeted lipidomics using LC-MS/MS enables the measurement of a wide range of fatty acid metabolites. jsbms.jp The accurate quantification often involves the use of isotope-labeled internal standards to correct for variations during sample preparation and analysis. nih.govlipidmaps.orguni-wuppertal.de

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Parinaric acid |

| α-Parinaric acid |

| β-Parinaric acid |

| α-Eleostearic acid |

| α-Linolenic acid |

| Palmitic acid |

| Stearic acid |

| Oleic acid |

Biosynthetic Pathways and Enzymology

Precursor Utilization in 6,8,10,12-Octadecatetraenoic Acid Biosynthesis

The biosynthesis of this conjugated fatty acid relies on the availability of specific 18-carbon polyunsaturated fatty acid precursors. The enzymatic machinery then acts on these precursors to introduce the characteristic tetraene-conjugated double bond system.

While α-linolenic acid (α-LnA; 9Z,12Z,15Z-octadecatrienoic acid) is a common precursor for various long-chain polyunsaturated fatty acids, direct enzymatic conversion to this compound is not prominently documented. wikipedia.org However, the biosynthesis of a specific isomer, 6(Z),8(E),10(E),12(Z)-octadecatetraenoic acid, has been identified in the red alga Lithothamnion corallioides. In this organism, the precursor is not α-LnA but its isomer, γ-linolenic acid (GLA; 6Z,9Z,12Z-octadecatrienoic acid). nih.gov

The enzymatic process in Lithothamnion corallioides is dioxygen-dependent and results in the formation of the conjugated tetraene. This conversion is accompanied by the loss of the pro-S hydrogen atom from C-8 and the pro-R hydrogen atom from C-11 of the precursor fatty acid. nih.gov

While the direct pathway from α-LnA to the 6,8,10,12 isomer is unclear, α-LnA is known to be a substrate for other fatty acid conjugases. For instance, an enzyme from Impatiens balsamina converts α-LnA into α-parinaric acid (9,11,13,15-octadecatetraenoic acid), demonstrating that conjugating enzymes can utilize α-LnA to produce different octadecatetraenoic acid isomers. nih.gov This highlights the diverse catalytic potential within this enzyme family, even though the specific conversion to the 6,8,10,12 structure from α-LnA remains to be fully elucidated.

Enzymatic Mechanisms of Conjugated Double Bond Formation

The creation of conjugated double bonds from the typical methylene-interrupted double bonds of common fatty acids is a sophisticated biochemical transformation catalyzed by a unique class of enzymes known as conjugases.

Fatty acid conjugases are specialized enzymes responsible for synthesizing conjugated double bonds. These enzymes have been identified and characterized in several plant species that accumulate conjugated fatty acids in their seed oils. A notable example is the FADX enzyme from the tung tree (Aleurites fordii), which synthesizes α-eleostearic acid (an 18:3 conjugated fatty acid). wikipedia.orgoup.comresearchgate.net Similarly, a fatty acid conjugase from pomegranate (Punica granatum) has been characterized and shown to produce punicic acid. nih.gov These enzymes are typically membrane-bound and located in the endoplasmic reticulum. wikipedia.orgresearchgate.net The expression of these enzymes is often highly regulated, with some, like the tung FADX, being expressed exclusively within developing seeds. wikipedia.orgresearchgate.net

Phylogenetic analyses have revealed that fatty acid conjugases are evolutionarily related to the fatty acid desaturase 2 (FAD2) family. wikipedia.orgnih.govoup.com FAD2 enzymes typically introduce a cis-double bond at the Δ12 position of oleic acid to form linoleic acid. wikipedia.orgresearchgate.net Conjugases are considered divergent forms of FAD2 that have evolved to perform a more complex reaction: the isomerization of an existing double bond and the introduction of new double bonds to create a conjugated system. nih.gov For example, the tung FADX enzyme shares 73% amino acid identity with the conventional FAD2 desaturase from the same plant. wikipedia.orgresearchgate.net This close structural relationship, coupled with a distinct functional outcome, provides a clear example of the evolution of new enzymatic functions within a common protein scaffold.

Some conjugases exhibit remarkable enzymatic plasticity, possessing both conjugase and desaturase activities. The FADX enzyme from tung is a prime example of such bifunctionality. oup.com When expressed in yeast, Tung FADX primarily converts linoleic acid into α-eleostearic acid (9Z,11E,13T-octadecatrienoic acid), its main conjugase activity. wikipedia.orgresearchgate.net However, it also demonstrates desaturase activity, capable of producing the 18:2Δ⁹ᶜⁱˢ,¹²ᵗʳᵃⁿˢ isomer of linoleic acid from oleic acid. oup.com This desaturase activity is unusual because, unlike typical plant desaturases that introduce a cis-double bond, the double bond introduced by FADX is in the trans configuration. wikipedia.orgoup.com This dual capability highlights the remarkable catalytic diversity of these enzymes and their evolutionary position between conventional desaturases and specialized conjugases. oup.com

Substrate Specificity and Enzyme Kinetics of Conjugases

The ability of an enzyme to select a specific substrate is fundamental to its biological role. nih.gov Fatty acid conjugases exhibit distinct substrate preferences, which dictates the type of conjugated fatty acid produced in a given plant or organism.

Enzyme-substrate binding is governed by molecular interactions within the enzyme's active site, which is shaped to accommodate a specific substrate. nih.gov Studies on various conjugases have revealed this specificity. For instance, the conjugase from Punica granatum (pomegranate) can use both linoleic acid and γ-linolenic acid as substrates to produce punicic acid and a conjugated octadecatetraenoic fatty acid, respectively. However, it shows no activity with α-linolenic acid. nih.gov In contrast, the conjugase from Impatiens balsamina specifically utilizes α-linolenic acid. nih.gov

The Tung FADX enzyme acts on linoleic acid bound to phosphatidylcholine to form α-eleostearic acid. wikipedia.orgbohrium.com Another class of FAD2-related enzymes, found in Calendula officinalis, demonstrates a different regiospecificity, modifying the cis-Δ9 double bond of linoleic acid to produce the conjugated trans-Δ8, trans-Δ10 double bonds of calendic acid. nih.gov This is a departure from other known conjugases that typically modify the Δ12 double bond.

While detailed kinetic parameters such as Kₘ and k꜀ₐₜ are essential for a complete understanding of enzyme efficiency and preference, youtube.com such data for this compound-synthesizing enzymes are not extensively reported in the literature. However, the available data on substrate utilization clearly demonstrate a high degree of specificity among this enzyme class.

Table 1: Examples of Fatty Acid Conjugase Substrate Specificity This table is interactive. You can sort and filter the data.

| Enzyme Source Organism | Enzyme Name (if specified) | Primary Substrate(s) | Primary Product(s) | Reference |

|---|---|---|---|---|

| Lithothamnion corallioides (Red Alga) | Not specified | γ-Linolenic Acid (6,9,12-18:3) | This compound | nih.gov |

| Aleurites fordii (Tung Tree) | FADX | Linoleic Acid (9,12-18:2) | α-Eleostearic Acid (9,11,13-18:3) | wikipedia.orgresearchgate.net |

| Punica granatum (Pomegranate) | PgFAC / FADX | Linoleic Acid, γ-Linolenic Acid | Punicic Acid, Conjugated 18:4 acid | nih.gov |

| Impatiens balsamina | Not specified | α-Linolenic Acid (9,12,15-18:3) | α-Parinaric Acid (9,11,13,15-18:4) | nih.gov |

| Calendula officinalis (Marigold) | CoFADX | Linoleic Acid (9,12-18:2) | Calendic Acid (8,10,12-18:3) | nih.gov |

Molecular Biology and Gene Expression of Conjugase Enzymes

The biosynthesis of conjugated fatty acids, including isomers of octadecatetraenoic acid, is orchestrated by a unique class of enzymes known as conjugases. These enzymes are frequently variants of the well-known Fatty Acid Desaturase 2 (FAD2) family, which have undergone evolutionary diversification to acquire novel functions. nih.gov

The genetic basis for this transformation lies in the neofunctionalization of duplicated FAD2 genes. mdpi.com While canonical FAD2 enzymes introduce a double bond at the Δ12 position of oleic acid to form linoleic acid, conjugases catalyze the formation of conjugated double bonds. mdpi.comfrontiersin.org This functional shift allows for the production of specialized fatty acids. These FAD2-like enzymes can catalyze a range of reactions, including hydroxylation, epoxidation, and the formation of acetylenic or conjugated double bonds. nih.gov

A prime example is found in Calendula officinalis (marigold), which produces calendic acid (an isomer of this compound). Researchers have isolated two homologous cDNAs, CoFad2 and CoFac2, from developing marigold seeds. While CoFad2 encodes a typical Δ12 desaturase, CoFac2 encodes a fatty acid conjugase that converts linoleic acid into calendic acid. researchgate.net This functional divergence is a classic case of neofunctionalization.

Gene expression studies reveal that these conjugase enzymes are often under tight spatial and temporal regulation. In Calendula officinalis, the expression of CoFac2 is specific to developing seeds, which correlates directly with the accumulation of calendic acid in this tissue. In contrast, the standard CoFad2 gene is expressed in all plant tissues tested. researchgate.net Similarly, the tung tree (Aleurites fordii) expresses a conjugase gene, FADX, exclusively in developing seeds for the synthesis of α-eleostearic acid. This seed-specific expression is a common theme, suggesting that the production of these unusual fatty acids is primarily for storage in seed oils.

The regulation of the broader FAD2 gene family, from which these conjugases evolved, is influenced by various environmental and developmental cues. Factors such as light and temperature can modulate the transcriptional control of FAD2 genes. frontiersin.orgnih.gov The promoters of these genes contain specific cis-acting elements that allow for precise regulation during different stages, such as seed development. frontiersin.org While direct regulatory mechanisms for conjugases are less studied, the principles governing the FAD2 family likely provide a foundational model.

Table 1: Molecular and Genetic Characteristics of Characterized Fatty Acid Conjugase Enzymes

| Gene/Enzyme Name | Source Organism | Substrate | Product(s) | Key Molecular Features | Gene Expression Pattern |

|---|---|---|---|---|---|

| CoFac2 (CoFADX) | Calendula officinalis | Linoleic acid (18:2) | Calendic acid (18:3) | FAD2-related enzyme; modifies the Δ9-double bond. researchgate.net | Specific to developing seeds. researchgate.net |

| FADX | Aleurites fordii (Tung tree) | Linoleic acid (18:2) | α-Eleostearic acid (18:3) | Bifunctional conjugase/desaturase; FAD2-like. | Expressed exclusively within developing seeds. |

| MomoFadX | Momordica charantia | Linoleic acid (18:2) | α-Eleostearic acid (18:3) | Diverged form of Δ12-oleic acid desaturase. | Expressed in developing seeds. |

| ImpFadX | Impatiens balsamina | α-Linolenic acid (18:3) | α-Parinaric acid (18:4) | Diverged form of Δ12-oleic acid desaturase. | Expressed in developing seeds. |

| PcFAD2 | Punica granatum | Linoleic acid (18:2) | Punicic acid (18:3) | FAD2 variant with conjugase activity. | Primarily in developing seeds. |

Comparative Biosynthetic Studies across Diverse Organisms

The biosynthesis of conjugated octadecatetraenoic acids varies significantly across the biological kingdoms, showcasing convergent evolution for the production of these valuable lipids. The primary differences lie in the types of enzymes employed and the specific reaction mechanisms.

In the plant kingdom, the synthesis of conjugated linolenic acids (CLnAs), such as the this compound isomer calendic acid, is predominantly catalyzed by specialized FAD2-like enzymes. acs.org These enzymes, which have evolved from conventional Δ12 desaturases, exhibit remarkable functional diversity. mdpi.com

In Calendula officinalis , a conjugase acts on linoleic acid to produce calendic acid (8E,10E,12Z-octadecatrienoic acid). medchemexpress.comnih.gov

In Jacaranda mimosifolia , a different isomer, jacaric acid (8Z,10E,12Z-octadecatrienoic acid), is synthesized. jst.go.jp

The tung tree (Aleurites fordii) and bitter melon (Momordica charantia) produce α-eleostearic acid (9Z,11E,13E-octadecatrienoic acid) from linoleic acid via a similar FAD2-related conjugase.

Pomegranate (Punica granatum) synthesizes punicic acid (9Z,11E,13Z-octadecatrienoic acid).

These plant-based pathways highlight a common evolutionary strategy: the modification of an existing fatty acid desaturase to create a new catalytic function. The resulting fatty acids are typically stored in seed triacylglycerols.

In contrast, the biosynthetic pathways in microorganisms rely on different enzymatic machinery. Certain strains of bacteria, particularly those from the genus Bifidobacterium, are known to produce conjugated linoleic acid (CLA). nih.gov These bacteria utilize a linoleic acid isomerase to directly convert linoleic acid into various CLA isomers, including rumenic acid (c9,t11-CLA) and t10,c12-CLA. nih.gov This isomerization mechanism is fundamentally different from the desaturase-like activity seen in plants. The process is a biotransformation, where the bacterium converts an externally supplied substrate. nih.gov

Fungal biosynthesis of octadecanoids involves another distinct set of enzymes, such as dioxygenase–cytochrome P450 fusion enzymes (DOX-CYP). acs.org While fungi like Ophiocordyceps sinensis show active fatty acid metabolism, with high levels of oleic and linoleic acid, the specific pathways leading to conjugated tetraenoic acids are less defined compared to plants and bacteria. nih.gov Some seaweeds have also been found to produce polyunsaturated fatty acid isomerases capable of synthesizing conjugated fatty acids, suggesting another independent evolutionary origin for this capability. jst.go.jp

To date, parallel biosynthetic pathways for these specific conjugated fatty acids in animal tissues have not been identified. acs.org While animals can modify dietary fatty acids, the de novo synthesis of conjugated systems like calendic acid appears to be restricted to plants and microorganisms.

Table 2: Comparative Overview of Conjugated Fatty Acid Biosynthesis

| Organism Group | Key Enzyme(s) | Primary Substrate(s) | Typical Product(s) | Basic Mechanism |

|---|---|---|---|---|

| Plants (Calendula, Punica, etc.) | FAD2-like Conjugases | Linoleic acid, α-Linolenic acid | Calendic acid, Punicic acid, α-Eleostearic acid | Desaturation/Isomerization of existing double bonds. researchgate.net |

| Bacteria (Bifidobacterium, Lactobacillus) | Linoleic Acid Isomerase | Linoleic acid | Rumenic acid (c9,t11-CLA), t10,c12-CLA | Direct isomerization of linoleic acid. nih.gov |

| Fungi | Dioxygenase-P450 enzymes (DOX-CYP) | Linoleic acid, α-Linolenic acid | Various oxygenated fatty acids (oxylipins) | Oxygenation and subsequent rearrangements. acs.org |

| Seaweeds (Padina arborescens) | Polyunsaturated Fatty Acid Isomerases | α-Linolenic acid | Conjugated tetraenoic acids | Isomerization of polyunsaturated fatty acids. jst.go.jp |

Chemical Synthesis and Isomerization

Total Chemical Synthesis Strategies for 6,8,10,12-Octadecatetraenoic Acid

The complete chemical synthesis of this compound is a challenging endeavor due to the presence of a conjugated tetraene system, which is susceptible to light and oxygen. nih.gov Precise control over the stereochemistry of each double bond is paramount. nih.gov

A common strategy for synthesizing conjugated polyenes involves the transformation of more readily available methylene-interrupted systems. researchgate.net This approach leverages naturally occurring polyunsaturated fatty acids as starting materials. researchgate.net One such method involves the bromination of a methylene-interrupted triene system, followed by double dehydrobromination to create the conjugated tetraene structure. researchgate.net For instance, α-linolenic acid can be converted to a mixture of parinaric acid isomers, which includes various geometric isomers of octadecatetraenoic acid. researchgate.net This process typically involves:

Bromination: The selective addition of bromine across specific double bonds of the starting fatty acid. researchgate.net

Esterification: Conversion of the fatty acid to its corresponding ester. researchgate.net

Dehydrobromination: Elimination of hydrogen bromide to form the conjugated double bond system, often facilitated by a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net

Saponification: Hydrolysis of the ester to yield the free fatty acid. researchgate.net

The specific isomer of parinaric acid produced can be influenced by the position of the initial bromination. researchgate.net

Iterative cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful and modular strategies for the synthesis of polyene natural products. nih.govresearchgate.netnih.gov This approach involves the sequential coupling of smaller, functionalized building blocks to construct the desired polyene chain. nih.govresearchgate.net Key features of this methodology include:

Building Blocks: The use of stable, B-protected haloalkenylboronic acid building blocks allows for controlled and iterative coupling. nih.govnih.gov These building blocks are often air-stable and can be purified using standard chromatographic techniques. researchgate.net

Mild Reaction Conditions: Palladium-mediated cross-coupling reactions are known for their mild and non-acidic conditions, which helps to preserve the sensitive conjugated double bond framework. nih.gov

Stereospecificity: The Suzuki-Miyaura reaction is stereospecific, ensuring that the geometry of the double bonds in the building blocks is retained in the final product. nih.gov

Modularity: This iterative approach allows for the synthesis of a wide variety of polyenes by simply changing the sequence and structure of the building blocks. researchgate.netresearchgate.net

A typical iterative cross-coupling cycle involves the coupling of a pinacol (B44631) boronic ester with a bifunctional halo MIDA boronate building block, followed by deprotection to generate a new pinacol boronic ester ready for the next coupling step. researchgate.net This strategy has been successfully applied to the synthesis of complex polyenes, demonstrating its efficiency and versatility. nih.govresearchgate.net

Isomerization Reactions and Control of Stereochemistry

The geometric configuration of the double bonds in this compound significantly influences its physical and biological properties. Therefore, methods to control and manipulate the stereochemistry through isomerization are crucial.

Base-Catalyzed Isomerization: Treatment with a base can induce the isomerization of cis double bonds to the more thermodynamically stable trans configuration. researchgate.net This technique is often used to convert a mixture of isomers into a single, all-trans isomer. researchgate.net Alkali isomerization is a common method for producing conjugated linoleic acid (CLA) from linoleic acid, and similar principles can be applied to other polyunsaturated fatty acids. asianpubs.org The process typically involves heating the fatty acid in the presence of a strong base, such as potassium hydroxide, in a suitable solvent like ethylene (B1197577) glycol. asianpubs.org

Halogen-Mediated Isomerization: The use of halogens, such as iodine (I₂), can also facilitate cis-trans isomerization. researchgate.net This method provides an alternative to base-catalyzed techniques for achieving the desired stereochemistry. researchgate.net

The ability to control the isomerization process is essential for obtaining specific geometric isomers of this compound for detailed biological evaluation.

Development of Synthetic Analogs for Advanced Research Applications

The synthesis of analogs of this compound is a vital area of research, enabling a deeper understanding of its biological functions and potential therapeutic applications. By systematically modifying the structure of the natural compound, researchers can probe the specific structural features required for its activity.

Synthetic analogs can be designed to have:

Altered Chain Length: Modifying the number of carbon atoms in the fatty acid chain.

Different Functional Groups: Introducing or modifying functional groups, such as hydroxyl or epoxy groups.

Varied Double Bond Positions and Configurations: Shifting the location or altering the geometry of the double bonds.

Incorporation of Heteroatoms: Replacing a carbon atom with another element, such as sulfur.

For example, the synthesis of radiolabeled analogs, such as those containing ¹⁴C, is crucial for metabolic studies to trace the fate of the compound in biological systems. nih.gov The development of these synthetic analogs provides invaluable tools for medicinal chemistry and drug discovery efforts, allowing for the optimization of properties such as potency, selectivity, and metabolic stability.

Molecular and Cellular Research Applications

Utilization as a Fluorescent Molecular Probe in Biomembrane Studies

The conjugated tetraene structure of 6,8,10,12-octadecatetraenoic acid makes it an intrinsic fluorophore, a property leveraged in various biophysical studies. Similar to other conjugated fatty acids like parinaric acid and the all-trans-8,10,12,14,16-octadecapentaenoic acid (t-COPA), it can be used as a molecular probe to investigate the complex environment of biological membranes. nih.govnih.gov These probes readily incorporate into lipid vesicles and cellular membranes, aligning themselves parallel to the native lipid molecules. nih.govnih.gov Their fluorescent properties, such as emission wavelength, quantum yield, and fluorescence polarization, are highly sensitive to the local environment, providing detailed insights into membrane structure and dynamics.

A related fluorescent probe, t-COPA, exhibits spectroscopic properties that are characteristic of such conjugated systems, making it a useful analogue for understanding the potential of this compound.

Table 1: Spectroscopic Properties of a Related Conjugated Fatty Acid Probe (t-COPA) in DMPC Vesicles at 15°C

| Property | Value |

|---|---|

| UV Absorption Maximum (ε) | ~10⁵ M⁻¹ cm⁻¹ at 350 nm |

| Emission Maximum | 470 nm |

| Fluorescence Polarization (r₀) | 0.385 ± 0.005 |

| Major Fluorescence Lifetime (τ₁) | 23 ns (85% component) |

| Minor Fluorescence Lifetime (τ₂) | 2 ns (15% component) |

Data sourced from studies on all(E)-8,10,12,14,16-octadecapentaenoic acid (t-COPA). nih.gov

Fluorescent probes like this compound are valuable tools for studying the phase behavior of lipid bilayers. As the membrane transitions from a rigid gel state to a more disordered liquid-crystalline state, the mobility of the probe changes significantly. This change in motion is directly reflected in measurements of fluorescence polarization or anisotropy. Studies on the analogue t-COPA show that it distributes evenly between gel and fluid lipid domains, and the changes in its fluorescence polarization can accurately report the transition midpoint temperature (Tm) of the lipid bilayer. nih.govnih.gov This allows researchers to monitor how factors like cholesterol content or the incorporation of other molecules affect the phase transition and lateral organization of lipids within a model membrane. nih.gov

Understanding the interactions between membrane proteins and their surrounding lipid environment is crucial for cell biology. Conjugated fatty acid probes can be used to study these interactions through Förster Resonance Energy Transfer (FRET). nih.govnih.gov FRET is a mechanism describing energy transfer between two light-sensitive molecules. In this context, the intrinsic fluorescence of tryptophan residues in a protein can serve as the energy donor, while the fatty acid probe acts as the acceptor. nih.govnih.gov The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor. By measuring FRET, researchers can determine the proximity of the fatty acid probe to specific proteins, providing insights into lipid binding sites and the organization of the lipid annulus around membrane proteins like gramicidin. nih.govnih.gov The characteristic absorption spectrum of these probes strongly overlaps with tryptophan fluorescence, and studies with related compounds have calculated characteristic FRET distances (R₀) to be in the range of 30-34 Å. nih.govnih.gov

Membrane fluidity is a critical parameter that influences many cellular functions, including signaling and transport. khanacademy.org The rotational motion of a fluorescent probe embedded in a lipid bilayer is sensitive to the local viscosity and molecular packing, which are key components of membrane fluidity. By using time-resolved fluorescence anisotropy, the rotational correlation times and order parameters of the probe can be determined. Studies have demonstrated that the fluorescence anisotropy decay of probes like t-COPA in lipid bilayers accurately reflects the lipid order parameters that are determined by more complex techniques like 2H NMR. nih.govnih.gov This makes this compound a powerful tool for assessing the structural organization and fluidity of model membrane systems. nih.gov

Lipid peroxidation, the oxidative degradation of lipids, is a hallmark of oxidative stress and is implicated in numerous disease pathologies. nih.govresearchgate.net Polyunsaturated fatty acids are particularly susceptible to this process. The conjugated double bond system of this compound is a chromophore that is sensitive to oxidative attack. The process of lipid peroxidation would disrupt this conjugated system, leading to a measurable change in the probe's fluorescent properties. This principle allows it to be used as a reporter molecule for lipid peroxidation. Indeed, various oxidized metabolites of octadecatrienoic and other fatty acids are recognized as biomarkers for evaluating oxidative stress in vivo. lipotype.comresearchgate.net For instance, specific oxidized products of linoleic acid can activate the antioxidant response element (ARE), a cellular defense mechanism against oxidative stress. nih.gov Therefore, changes in the fluorescence signal of this compound when incorporated into cellular models can serve as an indicator of the extent and kinetics of lipid peroxidation. nih.gov

Integration into Cellular Membranes and its Impact on Cellular Dynamics

When introduced to cells, fatty acids like this compound are incorporated into the cellular lipid pool. Studies on the metabolism of structurally related fatty acids, such as 6,9,12-octadecatrienoic acid, in rat hepatocytes show a rapid, concentration-dependent acylation into membrane phospholipids (B1166683) and triacylglycerols. nih.gov This integration into the membrane lipid matrix can influence the physical properties of the membrane. nih.gov

Application in Food Protein Hydrophobicity and Foaming Characteristics Research

In food science, the foaming capacity of proteins is a critical functional property for products like ice cream and meringues. researchgate.net This property is strongly linked to the protein's surface hydrophobicity, which drives its adsorption to the air-water interface. researchgate.netnih.gov Conjugated fatty acids serve as excellent fluorescent probes for quantifying this hydrophobicity.

A structurally similar compound, cis-parinaric acid (9,11,13,15-octadecatetraenoic acid), has been successfully used for this purpose. researchgate.net When mixed with a protein solution, the fatty acid probe binds to exposed hydrophobic regions on the protein surface, resulting in an increase in fluorescence. The magnitude of this fluorescence enhancement provides a quantitative measure of the protein's effective hydrophobicity. Research has established a significant correlation between hydrophobicity measured in this way and the foaming capacity of various food proteins. researchgate.net An increase in exposed hydrophobicity leads to a faster rate of protein adsorption at the interface, which in turn enhances foam formation, leading to greater foam volume or smaller bubble sizes. nih.gov Due to its conjugated polyene structure, this compound can be similarly applied to assess protein hydrophobicity and predict foaming behavior.

Table 2: Relationship Between Protein Properties and Foaming Characteristics

| Protein Property | Impact on Foaming | Rationale |

|---|---|---|

| High Surface Hydrophobicity | Enhanced Foam Capacity | Increases the adsorption rate constant, leading to faster film formation at the air-water interface. nih.gov |

| High Viscosity | Enhanced Foam Capacity & Stability | Contributes to the strength and durability of the foam structure. researchgate.net |

| Moderate Dispersibility | Optimum Foam Capacity | Ensures sufficient protein molecules are available to migrate to the interface. researchgate.net |

| High Charge Density | Decreased Foam Stability | Can lead to repulsive forces that weaken the interfacial protein film. researchgate.net |

Findings based on studies using fluorescent hydrophobic probes. researchgate.netnih.gov

Mechanistic Investigations of Biological Activities

Induction of Programmed Cell Death Mechanisms in In Vitro Systems

6,8,10,12-octadecatetraenoic acid has been shown to trigger programmed cell death in various cancer cell lines. This activity is largely attributed to its chemical structure, which renders it susceptible to oxidative processes that are detrimental to cancer cells.

Polyunsaturated fatty acids (PUFAs) are known to have anti-proliferative and apoptotic effects on tumor cells. nih.gov The cytotoxic effects of certain conjugated linolenic acid isomers are linked to their susceptibility to lipid peroxidation. acs.org This process involves the oxidative degradation of lipids, which can lead to cell death. nih.gov In cancer cells, which often exhibit higher levels of oxidative stress compared to normal cells, the introduction of a PUFA like this compound can overwhelm the cellular antioxidant defenses. nih.gov This leads to an accumulation of lipid peroxides, which are key mediators of cell damage. nih.gov The end products of lipid peroxidation, such as malondialdehyde and 4-hydroxynonenal, are cytotoxic and can contribute to the anti-cancer effects observed with PUFAs. nih.gov

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. nih.govnih.gov It is distinct from other forms of cell death like apoptosis. nih.gov The induction of ferroptosis is considered a promising anti-cancer strategy. nih.gov

The enzyme glutathione (B108866) peroxidase 4 (GPX4) is a key regulator of ferroptosis, and its primary function is to reduce lipid hydroperoxides to non-toxic lipid alcohols. nih.govnih.gov Inhibition of GPX4 typically leads to an accumulation of lipid peroxides and subsequent ferroptosis. nih.gov However, research has uncovered ferroptosis pathways that can proceed even when GPX4 is functional. nih.gov These GPX4-independent mechanisms are of significant interest for therapeutic development.

Lipid peroxidation can propagate via two main mechanisms: the hydrogen-atom transfer (HAT) mechanism and the peroxyl radical addition (PRA) mechanism. acs.orgnih.gov While nonconjugated PUFAs primarily undergo the HAT reaction, conjugated PUFAs, a category that would include this compound, can potently induce or enhance ferroptosis. acs.orgnih.gov The PRA mechanism involves the addition of a peroxyl radical to a carbon-carbon double bond of another lipid, which can lead to the formation of reactive electrophilic aldehydes. acs.orgnih.gov This propagation of lipid peroxidation is a critical step in the execution of ferroptosis. nih.gov

The execution of ferroptosis is intrinsically linked to the composition of cellular membranes. nih.gov Phospholipids (B1166683) containing polyunsaturated fatty acids are the primary substrates for lipid peroxidation. nih.gov The incorporation of PUFAs into membrane phospholipids is facilitated by enzymes such as Acyl-CoA synthetase long-chain family member 4 (ACSL4) and lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3). nih.gov This process increases the susceptibility of the cell to lipid peroxidation and subsequent ferroptotic death. nih.gov The peroxidation of these phospholipids compromises membrane integrity, leading to increased permeability and eventual cell rupture. nih.gov

Ferroptosis Induction and Underlying Biochemical Pathways

Interactions with Intracellular Signaling Pathways

The biological activities of fatty acids are often mediated through their interaction with and modulation of intracellular signaling pathways. For instance, some fatty acid metabolites can interact with cannabinoid receptors and influence downstream signaling cascades. nih.gov The activation of these receptors can lead to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and subsequent modulation of protein kinase A (PKA) activity. nih.gov Furthermore, reactive oxygen species (ROS) and byproducts of lipid peroxidation can act as signaling molecules, influencing pathways related to cell survival and death, such as autophagy. nih.gov The interplay between lipid metabolism and cellular signaling is complex and central to the regulation of processes like ferroptosis. nih.gov

Elucidating Potential Roles in Plant Defense Responses

The investigation into the specific roles of this compound in plant defense responses is an emerging area of research. While extensive studies have focused on other C18 polyunsaturated fatty acids and their derivatives within the octadecanoid pathway, direct evidence for the precise functions of this particular isomer is still being gathered. However, the existing body of knowledge on related oxylipins provides a framework for understanding its potential contributions to plant immunity.

Plant defense against pathogens and herbivores is a complex process involving a sophisticated network of signaling molecules. Among these, oxygenated fatty acids, collectively known as oxylipins, play a central role. nih.gov These compounds can act directly as antimicrobial agents or function as signals to activate broader defense mechanisms. nih.govnih.gov

Upon pathogen attack or wounding by herbivores, polyunsaturated fatty acids are released from plant cell membranes. nih.gov These fatty acids then serve as substrates for a variety of enzymes, including lipoxygenases (LOX), which catalyze the introduction of oxygen to form hydroperoxides. These hydroperoxides are then converted into a diverse array of bioactive oxylipins through several enzymatic pathways. oup.com

A significant branch of this pathway, known as the octadecanoid pathway, leads to the synthesis of jasmonic acid (JA) and its precursors, such as 12-oxo-phytodienoic acid (OPDA). nih.govoup.com Both OPDA and JA are critical signaling molecules that regulate the expression of numerous defense-related genes, leading to the production of antimicrobial compounds, anti-herbivore proteins, and other protective responses. nih.gov

Research has demonstrated that various oxylipins possess direct antimicrobial properties. A comprehensive study on the antimicrobial activities of 43 different oxylipins revealed that many of them could inhibit the growth of various plant pathogens. nih.gov This suggests that a plant's response to infection involves the production of a suite of oxylipins that can collectively contribute to disease resistance.

The structural features of these fatty acids, such as the number and configuration of double bonds, are critical for their biological activity. nih.gov For instance, fatty acids with cis-double bonds often exhibit more potent antimicrobial activity compared to their trans counterparts. nih.gov

While specific studies on this compound are limited, its structural similarity to other well-characterized defense-related oxylipins suggests it may also participate in these protective mechanisms. Further research is needed to isolate and characterize the specific enzymatic pathways that produce this compound in response to biotic stress and to determine its precise role, whether as a direct defense compound or as a signaling molecule within the intricate plant immune network.

Table of Research Findings on Related Oxylipins in Plant Defense

| Plant Pathogen | Inhibitory Oxylipin(s) | Observed Effect | Reference |

| Phytophthora parasitica | 12-oxo-phytodienoic acid | High sensitivity to the oxylipin | nih.gov |

| Cladosporium herbarum | 12-oxo-phytodienoic acid | High sensitivity to the oxylipin | nih.gov |

| Botrytis cinerea | 12-oxo-phytodienoic acid | Intermediate sensitivity to the oxylipin | nih.gov |

| Phytophthora infestans | 12-oxo-phytodienoic acid | Intermediate sensitivity to the oxylipin | nih.gov |

| Fusarium oxysporum | 12-oxo-phytodienoic acid | Intermediate sensitivity to the oxylipin | nih.gov |

| Alternaria brassicicola | 12-oxo-phytodienoic acid | Low sensitivity to the oxylipin | nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Quantification

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Composition

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a cornerstone method for the qualitative and quantitative analysis of the total fatty acid profile of a given sample. globalresearchonline.net To make the fatty acids suitable for GC analysis, they are typically converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs), through a transesterification process. mdpi.com

The resulting FAME mixture is then injected into the GC system, where it is vaporized and separated on a capillary column. The separation is based on the boiling points and polarity of the individual FAMEs. phenomenex.com The retention time—the time it takes for a compound to travel through the column—is used for its initial identification by comparing it to known standards.

When the GC is coupled to a mass spectrometer, each separated FAME is fragmented into a unique pattern of ions. This mass spectrum serves as a chemical fingerprint, allowing for confident identification of the compound. nih.gov For instance, GC-MS analysis has been successfully used to identify various fatty acids, including isomers of octadecatrienoic acid, in extracts from plant seeds and other biological materials. globalresearchonline.netresearchgate.netnih.gov In some studies, specific derivatization techniques are applied to the double bonds to pinpoint their exact locations within the carbon chain, which can be a challenge for distinguishing isomers by mass spectrometry alone. nih.gov

| Parameter | Typical Value/Condition |

|---|---|

| Derivatization | Transesterification to Fatty Acid Methyl Esters (FAMEs) |

| Column Type | Fused-silica capillary column (e.g., DB-5, ZB-FAME) phenomenex.comf1000research.com |

| Carrier Gas | Helium phenomenex.comf1000research.com |

| Injection Mode | Split injection phenomenex.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Identification | Comparison of retention times with standards; mass spectral library matching globalresearchonline.netnih.gov |

High-Performance Liquid Chromatography (HPLC) and HPLC-Photodiode Array Detection (PDA) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of fatty acids in their non-derivatized form, making it particularly well-suited for isomer analysis. Reversed-phase HPLC (RP-HPLC), which uses a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for fatty acid separation. mdpi.commdpi.com

This technique excels at separating isomers, including geometric (cis/trans) and positional isomers of conjugated fatty acids. mdpi.com The separation is based on differences in hydrophobicity and the spatial arrangement of the double bonds. For conjugated tetraenes like 6,8,10,12-octadecatetraenoic acid, coupling HPLC with a Photodiode Array (PDA) detector is highly advantageous. The PDA detector can measure the UV-visible spectrum of each compound as it elutes from the column. Conjugated double bond systems absorb UV light at characteristic wavelengths, and the resulting spectrum provides valuable information for identifying the specific conjugated structure and its configuration. nih.gov Researchers have used HPLC-PDA to confirm the identity of conjugated fatty acid esters by matching both their retention times and their UV spectra to those of authentic standards. nih.gov

| Parameter | Typical Value/Condition |

|---|---|

| Stationary Phase | Reversed-phase C18 column mdpi.commdpi.com |

| Mobile Phase | Acetonitrile/Water or Acetonitrile/Propan-2-ol gradients mdpi.commdpi.com |

| Detection | Photodiode Array (PDA) measuring UV absorbance nih.gov |

| Analysis Goal | Purity assessment, separation of geometric and positional isomers mdpi.com |

Ultra-Performance Liquid Chromatography Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap-MS) for Comprehensive Profiling

For comprehensive and high-resolution profiling of fatty acids and other lipids within a complex biological sample, Ultra-Performance Liquid Chromatography (UPLC) coupled to a high-resolution mass spectrometer, such as a Quadrupole-Orbitrap (Q-Orbitrap), is the state-of-the-art. mdpi.comdoi.org UPLC systems use columns with smaller particles than traditional HPLC, resulting in faster analysis times, higher resolution, and improved sensitivity. mdpi.com

The Q-Orbitrap mass spectrometer provides exceptionally high mass accuracy, which allows for the confident determination of the elemental formula of a detected compound from its exact mass. samipubco.com This is a critical step in the tentative identification of compounds like this compound in metabolomics studies. mdpi.com The instrument can perform both full-scan analysis to detect all ions within a mass range and targeted MS/MS analysis. In MS/MS mode, a specific ion of interest is isolated and fragmented, and the resulting fragmentation pattern provides detailed structural information that helps to confirm the identity of the fatty acid. samipubco.commdpi.com This powerful combination is frequently used for metabolite profiling of plant extracts and other natural products to identify a wide range of fatty acids and other lipids. acs.orgnih.govnih.gov

| Parameter | Typical Value/Condition |

|---|---|

| Chromatography | UPLC with sub-2 µm particle C18 column samipubco.comnih.gov |

| Mobile Phase | Water/Acetonitrile gradient, often with 0.1% formic acid doi.orgsamipubco.com |

| Mass Spectrometer | Quadrupole-Orbitrap (e.g., Q-Exactive) doi.orgmdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for fatty acids |

| Analysis Modes | Full scan for high-accuracy mass measurement; MS/MS for structural fragmentation mdpi.com |

| Application | Untargeted metabolomics, comprehensive lipid profiling mdpi.commdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the definitive structural elucidation of organic molecules, including fatty acids. nih.gov It provides detailed information about the chemical environment of individual atoms (primarily hydrogen and carbon) within the molecule, which is crucial for determining the exact structure, including the position and geometry of double bonds. nih.govrug.nl

¹H NMR Applications for Proton Environments

¹H (Proton) NMR spectroscopy provides information about the different types of protons in a molecule. In a fatty acid like this compound, the key diagnostic signals are those from the olefinic protons (the hydrogens attached to the double-bonded carbons). For conjugated systems, these protons resonate in a characteristic downfield region of the spectrum, generally between 5.20 and 6.40 ppm. nih.govmdpi.com

The precise chemical shift and the splitting pattern (multiplicity) of these signals are highly informative. The coupling constants (J-values) between adjacent olefinic protons can be used to determine the geometry of the double bonds (cis or trans). Furthermore, the signals from protons adjacent to the conjugated system (allylic protons) and the terminal methyl group provide additional structural confirmation. mdpi.com While spectra of complex isomers can show significant signal overlap, advanced 2D NMR techniques can be employed to resolve these ambiguities. mdpi.com

| Proton Type | Typical ¹H Chemical Shift Range (ppm) | Structural Information |

|---|---|---|

| Olefinic (Conjugated) | 5.20 - 6.40 nih.govmdpi.com | Presence, number, and electronic environment of double bonds. |

| Allylic | ~2.60 - 3.05 mdpi.com | Protons adjacent to the double bond system. |

| α-CH₂ (to COOH) | ~2.30 - 2.50 mdpi.com | Protons adjacent to the carboxyl group. |

| Terminal Methyl (CH₃) | ~0.86 - 0.98 mdpi.com | End of the fatty acid chain. |

¹³C NMR Applications for Carbon Backbone Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is highly sensitive to its local electronic environment. researchgate.net This makes it an excellent tool for analyzing the carbon backbone of fatty acids. nih.govaocs.org

The key regions in the ¹³C NMR spectrum of a fatty acid include the carbonyl carbon of the carboxylic acid group (around 172-180 ppm) and the olefinic carbons of the double bonds (typically 125-135 ppm). nih.govkoreascience.kr The chemical shifts of the olefinic carbons are particularly useful for determining the position and configuration of the double bonds in the fatty acid chain. researchgate.net ¹³C NMR can clearly distinguish between carbons in cis and trans configurations and can identify carbons adjacent to the double bond system. This technique has been instrumental in confirming the structure of various polyunsaturated fatty acids and is also used quantitatively to determine the composition of fatty acids in natural oils. nih.govresearchgate.netresearchgate.net

| Carbon Type | Typical ¹³C Chemical Shift Range (ppm) | Structural Information |

|---|---|---|

| Carbonyl (C-1) | 172 - 180 nih.govkoreascience.kr | Carboxylic acid group. |

| Olefinic (C=C) | 125 - 135 mdpi.comkoreascience.kr | Position and geometry of double bonds. |

| Allylic | ~25 - 35 | Carbons adjacent to the double bond system. |

| Terminal Methyl (ω-1) | ~14 aocs.org | End of the fatty acid chain. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Polyene System Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing compounds with conjugated systems, such as the four conjugated double bonds in this compound. hope.eduresearchgate.net The conjugated π-electron system allows for the absorption of light in the ultraviolet and visible regions, leading to electronic transitions between molecular orbitals. msu.edu

The extent of conjugation directly influences the wavelength of maximum absorption (λmax). As the number of conjugated double bonds increases, the energy required for the π to π* transition decreases, resulting in a bathochromic shift (a shift to longer wavelengths). msu.edulibretexts.org For polyenes, each additional double bond in the conjugated system can increase the absorption maximum by approximately 30 nm. libretexts.org

In the case of conjugated tetraene compounds like isomers of octadecatetraenoic acid, the UV spectrum typically exhibits a characteristic pattern with multiple absorption maxima. For instance, α-parinaric acid (9Z,11E,13E,15Z-octadecatetraenoic acid) displays absorption maxima at 293, 305, and 320 nm. nih.gov The all-trans isomer, β-parinaric acid, shows a slight hypsochromic shift (to shorter wavelengths) with maxima at 290, 302, and 317 nm. nih.gov This fine structure in the spectra of highly conjugated systems is a result of electronic transitions between different vibrational energy levels. msu.edu

Table 1: UV-Vis Absorption Maxima for Conjugated Octadecatetraenoic Acid Isomers

| Compound | Configuration | Absorption Maxima (λmax) in nm |

| α-Parinaric Acid | 9Z,11E,13E,15Z | 293, 305, 320 |

| β-Parinaric Acid | all-trans | 290, 302, 317 |

This table is based on data for isomers of octadecatetraenoic acid, illustrating the characteristic UV absorption of a conjugated tetraene system. nih.gov

Infrared (IR) Spectroscopy for Functional Group and Bond Characterization

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups and characterizing the types of chemical bonds present in a molecule. In the context of this compound, IR spectroscopy can confirm the presence of the carboxylic acid group and provide information about the stereochemistry of the double bonds.

Key characteristic absorption bands for fatty acids include:

O-H stretching: A broad band typically in the region of 3400-2400 cm⁻¹ is characteristic of the hydroxyl group in the carboxylic acid.

C=O stretching: A strong absorption peak around 1700-1725 cm⁻¹ indicates the carbonyl group of the carboxylic acid. mdpi.com

C=C stretching: The stretching vibrations of the conjugated C=C bonds appear in the region of 1650-1600 cm⁻¹. researchgate.net

=C-H stretching: The C-H stretching of cis-alkenes is observed around 3013 cm⁻¹. researchgate.net

=C-H bending: The out-of-plane bending vibrations for cis- and trans-double bonds appear at different frequencies, with cis-isomers typically showing a band around 675-730 cm⁻¹ and trans-isomers around 960-970 cm⁻¹. researchgate.net

The analysis of these specific absorption frequencies allows for the confirmation of the fatty acid structure and can help distinguish between different geometric isomers.

Table 2: Characteristic IR Absorption Bands for Fatty Acids

| Functional Group/Bond | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3400-2400 | Broad stretching vibration |

| C=O (Carboxylic Acid) | 1700-1725 | Strong stretching vibration |

| C=C (Conjugated Alkene) | 1650-1600 | Stretching vibration |

| =C-H (cis-Alkene) | ~3013 | Stretching vibration |

| =C-H (trans-Alkene) | ~965 | Out-of-plane bending |

| =C-H (cis-Alkene) | ~721 | Out-of-plane bending/rocking |

This table presents typical IR absorption ranges for functional groups found in polyunsaturated fatty acids. researchgate.net

Mass Spectrometry (MS) Fragmentation Analysis for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. For this compound, MS analysis, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is essential for confirming its molecular formula (C18H28O2) and the position of its double bonds. rug.nlnih.gov

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ will be observed, and its high-resolution measurement can confirm the elemental composition. arvojournals.org The fragmentation of the fatty acid chain provides structural information. Common fragmentations include the loss of the carboxyl group or parts of the alkyl chain. libretexts.org

To precisely locate the double bonds, derivatization techniques are often employed. For instance, epoxidation of the double bonds followed by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can generate diagnostic fragment ions that pinpoint the original positions of the C=C bonds. nih.gov The fragmentation patterns of fatty acid methyl esters (FAMEs) are also well-characterized and can be used for structural identification. researchgate.net

Advanced Fluorescence Spectroscopy Techniques

The conjugated tetraene system in this compound and its isomers, like parinaric acid, makes them intrinsically fluorescent. This property allows for the use of advanced fluorescence spectroscopy techniques to study their interactions with other molecules and their behavior in complex environments like cell membranes.

Fluorescence Energy Transfer (FRET) Studies

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor and they are in close proximity (typically 1-10 nm), the donor can transfer its excitation energy to the acceptor.

Parinaric acid, an isomer of this compound, has been used as a FRET acceptor in studies of protein-lipid interactions. For example, energy transfer can occur between the tryptophan residues of a protein (the donor) and a bound parinaric acid molecule (the acceptor). pnas.org The efficiency of this energy transfer provides information about the proximity of the fatty acid to specific amino acid residues in the protein's binding site. FRET studies have also been employed to investigate the organization and dynamics of lipid rafts in cell membranes, where the incorporation of polyunsaturated fatty acids can alter membrane properties. nih.govnih.gov

Induced Circular Dichroism (ICD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, it can exhibit an induced circular dichroism (ICD) signal when it binds to a chiral macromolecule, such as a protein. researchgate.net

This induced chirality arises from the asymmetric environment of the protein's binding site, which forces the flexible fatty acid chain to adopt a specific, chiral conformation. researchgate.net The appearance of an ICD spectrum for the bound fatty acid confirms the binding event and can provide insights into the conformation of the ligand within the binding pocket. Studies with parinaric acid have demonstrated that its binding to proteins like bovine β-lactoglobulin results in a distinct induced CD spectrum, which can be used to determine binding stoichiometry and affinity. sci-hub.se

Future Directions and Research Gaps

Further Elucidation of Novel Biosynthetic Enzymes and Regulatory Mechanisms

The complete enzymatic machinery responsible for the synthesis of 6,8,10,12-octadecatetraenoic acid is not fully characterized. Research in the red alga Lithothamnion corallioides has shown that 6(Z),8(E),10(E),12(Z)-octadecatetraenoic acid is formed from γ-linolenic acid (6,9,12-octadecatrienoic acid). nih.govkyoto-u.ac.jp This conversion is dioxygen-dependent and suggests the action of a novel fatty acid oxidase, distinct from typical lipoxygenases or desaturases. nih.gov A primary research goal is the isolation, purification, and characterization of this postulated enzyme.

Future research should focus on:

Gene Identification and Heterologous Expression: Identifying the gene encoding the specific fatty acid oxidase in Lithothamnion corallioides and expressing it in a heterologous host (e.g., yeast or E. coli) to confirm its function and study its substrate specificity and catalytic mechanism.

Discovery of New Enzymes: Exploring other organisms, particularly marine algae and certain bacteria, for alternative or related biosynthetic pathways. Enzymes such as fatty acid desaturases, isomerases, or multifunctional "conjugases" that are known to produce other conjugated fatty acids could have variants capable of synthesizing this specific tetraene structure. acs.orgresearchgate.net

Regulatory Control: Investigating the transcriptional and post-translational regulation of these biosynthetic enzymes. Understanding what cellular signals or environmental stressors trigger the production of this compound will provide clues to its biological function.

| Enzyme Class | Known Function in Fatty Acid Metabolism | Potential Role in this compound Biosynthesis |

| Fatty Acid Oxidase | Dioxygen-dependent oxidation of fatty acids. | Postulated to catalyze the conversion of γ-linolenic acid in Lithothamnion corallioides. nih.gov |

| Desaturase | Introduces double bonds into fatty acyl chains. frontiersin.org | A specialized desaturase could be involved in forming the conjugated system. |

| Isomerase | Shifts the position of existing double bonds. | Could convert a non-conjugated precursor into the final conjugated structure. acs.org |

| Conjugase | A specialized enzyme that creates conjugated double bonds from a non-conjugated system. | A novel conjugase could be responsible for the tetraene system formation. |

Expanding the Understanding of Conjugated Fatty Acid Metabolism and Trafficking in Diverse Cellular Systems

Once synthesized, the metabolic fate and intracellular movement of this compound are critical determinants of its function. Studies on related polyunsaturated fatty acids in mammalian cells show they are rapidly acylated into complex lipids like phospholipids (B1166683) and triacylglycerols. bohrium.comnih.gov This incorporation into a labile lipid pool often precedes further metabolism, such as elongation to longer-chain fatty acids. bohrium.comnih.gov

Key research gaps include:

Metabolic Fate: Determining whether this compound is stored, elongated, or catabolized for energy. Its unique conjugated structure may make it a poor substrate for standard β-oxidation, potentially leading to the formation of unique metabolic byproducts.

Intracellular Trafficking: Identifying the mechanisms of its transport across cell membranes and within the cytoplasm. The role of specific Fatty Acid Binding Proteins (FABPs), which act as intracellular lipid chaperones, in binding and directing this conjugated fatty acid to specific organelles or metabolic pathways needs to be explored. mdpi.com

Incorporation into Lipid Droplets: Investigating its storage within lipid droplets. These organelles are central hubs for fatty acid trafficking, sequestering them to prevent lipotoxicity and releasing them to meet cellular demands for signaling or energy. nih.govnih.gov Understanding how this compound is managed by lipid droplets is crucial.

Development of Next-Generation Molecular Probes and Biosensors Utilizing this compound

To study the spatiotemporal dynamics of this compound in living cells, new molecular tools are required. The development of probes and biosensors would allow for real-time monitoring of its concentration, localization, and trafficking, which is currently not possible.

Future development could proceed along several lines:

Genetically-Encoded Biosensors: Designing sensors based on ligand-dependent protein interactions, similar to those developed for other fatty acids. nih.gov Such sensors could utilize a fatty acid-binding transcription factor that, upon binding this compound, triggers a fluorescent or luminescent reporter gene. nih.govfrontiersin.org

Electrochemical Biosensors: Fabricating amperometric biosensors by immobilizing enzymes that specifically react with this compound onto an electrode surface. consensus.appmdpi.com This approach could enable rapid and sensitive quantification in biological samples.

Fluorescent Probes: The intrinsic conjugated tetraene system of this compound may possess unique fluorescent properties that could be exploited. Alternatively, synthetic analogs could be developed where the conjugated system acts as a fluorophore, allowing for direct imaging of its incorporation into cellular structures.

| Sensor Type | Principle of Operation | Potential Application for this compound |

| Genetically-Encoded | Ligand-induced conformational change in a sensor protein leads to a measurable signal (e.g., FRET, luminescence). nih.gov | Real-time imaging of fatty acid production and trafficking within living cells. |

| Electrochemical | An enzyme specific to the target fatty acid generates a product that is electrochemically detected. researchgate.net | Quantification in complex biological fluids or food samples. |

| Fluorescent Analog | A synthetic version of the fatty acid with fluorescent properties is used to track its movement and localization. | High-resolution imaging of incorporation into specific membranes and organelles. |

Deeper Exploration of Cellular and Subcellular Mechanistic Roles beyond Current Findings

The precise biological functions of this compound are largely unknown. Research on other conjugated fatty acids, such as conjugated linoleic acid (CLA), has revealed pleiotropic effects on lipid metabolism, inflammation, and cell proliferation, often mediated by their influence on membrane properties and signaling pathways. wikipedia.orgnih.gov

Future investigations should explore:

Membrane Biophysics: How the incorporation of this rigid, conjugated fatty acid into phospholipids affects the fluidity, thickness, and domain organization (e.g., lipid rafts) of cellular membranes. nih.gov

Nuclear Receptor Activation: Whether it can act as a ligand for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism. nih.gov

Precursor for Signaling Molecules: If it can be metabolized by cyclooxygenase (COX) or lipoxygenase (LOX) enzymes to produce novel "octadecanoid" signaling molecules with potent biological activities, analogous to the eicosanoids derived from arachidonic acid. nih.gov

Role in Cell Death Pathways: The high degree of unsaturation and conjugation may make membranes enriched in this fatty acid particularly susceptible to lipid peroxidation, a key event in ferroptosis, a form of regulated cell death. nih.gov

Biotechnological Approaches for Sustainable Production and Yield Enhancement

The primary known source of this compound is a specific red alga, which limits its availability for research and potential applications. nih.gov Biotechnological production offers a promising route for sustainable and scalable synthesis.

Key strategies include:

Metabolic Engineering of Oilseed Crops: Introducing the identified biosynthetic gene(s) into oilseed plants like soybean or camelina to produce the fatty acid in seed oil. aocs.org

Microbial Fermentation: Engineering oleaginous yeasts or bacteria to produce this compound from simple carbon sources. This involves introducing the necessary biosynthetic enzymes and optimizing metabolic flux towards its production.

Biocatalytic Conversion: Developing cell-free enzymatic systems, potentially using immobilized enzymes, to convert cheaper, readily available fatty acid precursors (like γ-linolenic acid) into the desired product. This approach has been successful for the production of other conjugated fatty acids. acs.org

Integration with Systems Biology and Advanced Lipidomics Approaches

To understand the full impact of this compound, it must be studied within the broader context of the entire cellular lipid network. Systems biology and advanced lipidomics are essential for this holistic view. nih.govnih.govresearchgate.net

Future research should involve:

Comprehensive Lipidomics: Utilizing mass spectrometry-based lipidomics to quantify how the introduction of this compound perturbs the entire lipidome of a cell, identifying changes in other lipid classes and species.

Multi-Omics Integration: Combining lipidomics data with transcriptomics, proteomics, and metabolomics to build comprehensive models of its metabolic and signaling networks. chalmers.se This can reveal how cells regulate its synthesis and how it, in turn, influences gene expression and protein activity.

Flux Analysis: Using stable isotope tracers to map the metabolic pathways of this compound, tracking its conversion into other molecules and its incorporation into different cellular lipid pools.

Interplay with Other Lipid Signaling Pathways in Cellular Contexts

Lipid signaling is a complex web of interconnected pathways. A change in one lipid mediator can have cascading effects on others. It is highly probable that this compound or its metabolites interact with other major lipid signaling systems.

Areas for future exploration include:

Crosstalk with Eicosanoid Pathways: Investigating whether the presence of this compound alters the metabolism of arachidonic acid, potentially competing for the same enzymes (LOX, COX) and thereby modulating the production of prostaglandins and leukotrienes.

Interaction with Sphingolipid Metabolism: Exploring links to the synthesis of sphingolipids like ceramides and sphingosine-1-phosphate, as very-long-chain fatty acids are integral components of these signaling lipids. nih.govresearchgate.net

Modulation of Free Fatty Acid Receptors: Assessing its ability to activate or inhibit G protein-coupled receptors (GPCRs) that are known to be activated by other free fatty acids, thereby influencing downstream signaling cascades that regulate inflammation and metabolic processes. hapres.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.